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Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of
omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the once-weekly
treatment of type 2 diabetes. The following sections outline two prominent synthetic strategies:
a convergent manufacturing route and an asymmetric formal synthesis, complete with
experimental procedures, quantitative data, and workflow diagrams.

Convergent Manufacturing Route

This approach is designed for the large-scale, commercial production of omarigliptin. The key
strategy involves the synthesis of two main fragments, a highly functionalized pyranone and a
mesylated pyrazole, which are then coupled in a diastereoselective reductive amination
reaction.[1][2]

Overall Synthetic Strategy

The manufacturing route is a convergent synthesis that assembles the omarigliptin molecule
from two key intermediates. The synthesis of the pyranone core relies on three crucial
Ruthenium-catalyzed reactions to control stereochemistry and facilitate bond formation.[1][2]
The final steps involve a telescoped Boc deprotection and reductive amination, followed by
crystallization.[2]
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Figure 1. Convergent manufacturing workflow for omarigliptin synthesis.
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Experimental Protocols

Protocol 1: Synthesis of Pyranone Core

This process involves a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and
an oxidation, all catalyzed by Ruthenium.[1][2]

o Step 1: DKR Reduction of rac-a-aminoketone: The racemic a-aminoketone is subjected to a
Ru-catalyzed DKR reduction to produce the syn-amino alcohol with high diastereoselectivity
and enantiomeric excess.[2]

o Step 2: Cycloisomerization: The resulting bis-homopropargylic alcohol undergoes a Ru-
catalyzed cycloisomerization to form a dihydropyran.[1]

o Step 3: Oxidation: The pyranol intermediate is then oxidized using a Ru-catalyst to yield the
desired pyranone.[1]

Protocol 2: Synthesis of N-Boc-1-mesyl Pyrazole
A regioselective synthesis is achieved through a base-promoted mesyl group isomerization.[1]

o Step 1: Mesylation and Isomerization: The N-Boc protected pyrazole is treated with a base
and methanesulfonyl chloride. A subsequent isomerization step driven by a base affords the
desired N-Boc-1-mesyl pyrazole with high regioselectivity.[1]

Protocol 3: Final Assembly of Omarigliptin

This protocol details the coupling of the pyranone and pyrazole fragments and subsequent
deprotection.

e Step 1: Reductive Amination: The pyranone intermediate is reacted with the mesylated
pyrazole salt via a diastereoselective reductive amination to form N-Boc omarigliptin.[1][3]

o Step 2: Boc Deprotection: The Boc protecting group is removed using an acid, such as
sulfuric acid in agueous DMAC.[2]

o Step 3: Crystallization: The final omarigliptin product is crystallized to achieve high purity.[2]
In one instance, after deprotection, the crude omarigliptin was obtained in 78% yield and
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recrystallized from EtOAc to give the pure product in 72% yield.[2]
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Asymmetric Formal Synthesis of a Key
Tetrahydropyranol Intermediate

This route offers a protecting-group- and precious-metal-free approach for the synthesis of a
key tetrahydropyranol intermediate of omarigliptin.[4][5] The core of this synthesis is a
practical asymmetric Henry reaction.[4]

Overall Synthetic Strategy

This linear synthesis utilizes simple starting materials and proceeds in four main steps.[4] A key
feature is a one-pot nitro-Michael-lactolization—dehydration process.[4]
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Figure 2. Asymmetric synthesis workflow for a key omarigliptin intermediate.

Experimental Protocols

Protocol 4: Asymmetric Henry Reaction

» Reagents: 2,5-difluorobenzaldehyde, nitromethane, CuClz, chiral ligand (L6), and
dimethylpiperazine in ethanol.[4]
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e Procedure: The reaction is carried out at -16 °C for 15 hours.[4]

 Yield and Enantioselectivity: This step affords the nitroalkanol product in 92% yield and 93%
ee.[4]

Protocol 5: One-pot Nitro-Michael-Lactolization—Dehydration

e Procedure: The crude nitroalkanol is subjected to a one-pot process involving a nitro-Michael
addition, lactolization, and dehydration to form the nitropyran.[4]

Protocol 6: Crystallization-Induced Dynamic Resolution

e Procedure: The mixture of nitropyran diastereomers is resolved through a crystallization-
induced dynamic resolution process to yield the desired isomer with high purity.[4]

Protocol 7: Nitro Reduction and Boc Protection

o Step 1: Nitro Reduction: The purified nitropyran is reduced using a base metal catalyst such
as Raney-Ni.[4]

e Step 2: Boc Protection: Following the reduction and catalyst removal, the resulting amino
alcohol is directly protected with a Boc group.[4]

 Yield and Purity: This final step affords the target tetrahydropyranol intermediate in 96%
assay Yyield. After crystallization from aqueous ethanol, the purity is upgraded to 99.6%
HPLC area percent.[4]
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Alternative Synthetic Approaches

Other synthetic strategies for omarigliptin and its intermediates have also been explored. One
such method involves an asymmetric a-alkylation of a Ni(ll) complex, followed by a substrate-
controlled Meerwein—Ponndori—Verley reduction and a regioselective iodocyclization to
construct the core structure.[6] This alternative process has also been successfully applied for
multi-kilogram scale production.[6] A patent also describes a synthetic method starting from a
formula (2) compound and a formula (3) compound, claiming high yield and suitability for large-
scale industrial production.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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